An In-depth Technical Guide to 3-Cyclobutylcyclobutan-1-amine Hydrochloride: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-Cyclobutylcyclobutan-1-amine Hydrochloride: Structure, Synthesis, and Applications
Introduction
The cyclobutane motif, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry for its unique structural and conformational properties.[1][2] Its incorporation into small molecules can significantly influence their physicochemical and pharmacological profiles, offering advantages in potency, selectivity, and metabolic stability.[2][3] This guide provides a comprehensive technical overview of 3-Cyclobutylcyclobutan-1-amine hydrochloride, a novel building block with potential applications in drug discovery. We will delve into its structural elucidation, predicted analytical characteristics, a plausible synthetic route, and its prospective role in the development of new therapeutics.
The rigid, puckered conformation of the cyclobutane ring can pre-organize a molecule into its bioactive conformation, enhancing binding affinity to biological targets.[2][4] This conformational restriction is a key strategy in the design of potent enzyme inhibitors and receptor ligands.[4] Furthermore, the three-dimensional nature of the cyclobutane scaffold can improve aqueous solubility and reduce the planarity of a molecule, which are often desirable properties for drug candidates.[1][2]
Structural Elucidation and Physicochemical Properties
The definitive structure of 3-Cyclobutylcyclobutan-1-amine hydrochloride comprises a cyclobutane ring substituted with a cyclobutyl group at the 3-position and an amine hydrochloride at the 1-position. The presence of two substituents on the cyclobutane ring gives rise to the possibility of cis and trans isomers. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
A three-dimensional representation of the trans isomer is depicted below:
Caption: 3D representation of 3-Cyclobutylcyclobutan-1-amine HCl.
The predicted physicochemical properties of 3-Cyclobutylcyclobutan-1-amine hydrochloride are summarized in the table below. These values are estimated based on computational models and data from analogous structures.
| Property | Predicted Value | Source for Analogy |
| Molecular Formula | C8H16NCl | - |
| Molecular Weight | 161.67 g/mol | - |
| pKa (of the amine) | ~10-11 | [5] |
| XlogP | ~1.5 - 2.5 | [6][7] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 1 | - |
Predicted Spectroscopic Profile
While experimental spectra for 3-Cyclobutylcyclobutan-1-amine hydrochloride are not publicly available, a predicted profile can be inferred from the analysis of similar cyclobutane-containing molecules.[8][9]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane rings and the presence of stereoisomers.[8] Key expected signals include:
-
Cyclobutane Ring Protons: A series of multiplets in the range of 1.5-2.5 ppm. The protons at the 1 and 3 positions will be shifted downfield due to the electron-withdrawing effects of the amine and the steric bulk of the cyclobutyl group, respectively.
-
Amine Protons: A broad singlet associated with the -NH3+ group, likely appearing between 7.0 and 8.5 ppm, which would be exchangeable with D2O.
-
Cyclobutyl Substituent Protons: A set of multiplets between 1.6 and 2.2 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is anticipated to show distinct signals for each carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 (bearing NH3+Cl-) | 45-55 | Deshielded by the electronegative nitrogen atom. |
| C2 & C4 | 25-35 | Aliphatic carbons in a strained ring system.[8] |
| C3 (bearing cyclobutyl) | 40-50 | Steric and electronic effects of the substituent. |
| Cyclobutyl Carbons | 20-40 | Typical range for aliphatic cyclobutane carbons. |
Mass Spectrometry (Predicted)
In mass spectrometry, the molecular ion peak (M+) for the free base (C8H15N) would be observed at an odd m/z value, consistent with the nitrogen rule.[10][11] The hydrochloride salt would likely not show a molecular ion but rather the ion of the free base.
-
Molecular Ion (Free Base): m/z = 125
-
Major Fragmentation Pathways:
Synthesis and Purification
A plausible synthetic route to 3-Cyclobutylcyclobutan-1-amine hydrochloride can be envisioned starting from cyclobutanone through a multi-step process.[15][16]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A General Procedure
-
[2+2] Cycloaddition: Cyclobutanone is reacted with an allene under Lewis acid catalysis to form 3-cyclobutylidenecyclobutan-1-one.[16]
-
Hydrogenation: The resulting enone is subjected to catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) to saturate the double bond, yielding 3-cyclobutylcyclobutan-1-one.
-
Oximation: The ketone is then converted to its corresponding oxime by reacting it with hydroxylamine hydrochloride in the presence of a base.
-
Reduction: The oxime is reduced to the primary amine, 3-cyclobutylcyclobutan-1-amine, using a suitable reducing agent such as sodium in ethanol (a Birch-like reduction) or lithium aluminum hydride.
-
Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether, and a solution of hydrogen chloride in ether is added to precipitate the desired 3-Cyclobutylcyclobutan-1-amine hydrochloride salt.
Purification at each step would typically involve column chromatography, and the final product's identity and purity would be confirmed by NMR, mass spectrometry, and elemental analysis.
Applications in Drug Discovery
The 3-cyclobutylcyclobutan-1-amine hydrochloride scaffold is a promising starting point for the development of novel therapeutics. The cyclobutane moiety can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate pharmacokinetic properties.[1][4]
Potential therapeutic areas for derivatives of this compound could include:
-
Central Nervous System (CNS) Disorders: The rigid structure could be beneficial for targeting specific receptor conformations in the brain.
-
Oncology: The unique three-dimensional shape may allow for potent and selective inhibition of enzymes involved in cancer progression.[3]
-
Infectious Diseases: Cyclobutane-containing natural products have demonstrated antimicrobial and antiviral activities.[3]
Safety and Handling
As with all amine hydrochlorides, 3-Cyclobutylcyclobutan-1-amine hydrochloride should be handled with appropriate safety precautions.[17][18][19][20]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[17][20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[19]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Cyclobutylcyclobutan-1-amine hydrochloride represents a valuable and intriguing building block for medicinal chemistry. Its unique structural features, stemming from the two cyclobutane rings, offer a compelling scaffold for the design of novel drug candidates with potentially improved pharmacological properties. The synthetic route, while requiring multiple steps, utilizes well-established chemical transformations. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and effective therapeutics.
References
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